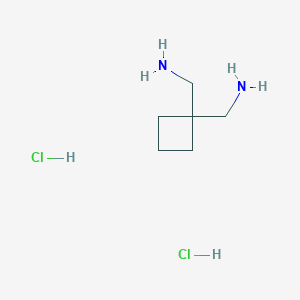

1,1-Bis(aminomethyl)cyclobutane dihydrochloride

Description

1,1-Bis(aminomethyl)cyclobutane dihydrochloride is a cyclobutane derivative featuring two aminomethyl groups attached to the same carbon atom of the cyclobutane ring, with the compound stabilized as a dihydrochloride salt. The dihydrochloride form enhances water solubility, a critical factor for pharmaceutical or industrial applications . Cyclobutane-based compounds are often explored for their conformational rigidity, which can influence reactivity and biological activity .

Properties

IUPAC Name |

[1-(aminomethyl)cyclobutyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6(5-8)2-1-3-6;;/h1-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHUMFLZXTVGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride typically involves the reaction of cyclobutane with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(aminomethyl)cyclobutane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The aminomethyl groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce amines .

Scientific Research Applications

Pharmaceutical Applications

1. Antitumor Activity:

Recent studies have highlighted the potential of 1,1-bis(aminomethyl)cyclobutane derivatives in developing anticancer agents. For instance, platinum complexes derived from this compound have shown promising anti-tumor activity, suggesting that modifications of the cyclobutane structure can lead to effective chemotherapeutic agents .

2. Opioid Receptor Binding:

Research has demonstrated that derivatives of 1,1-bis(aminomethyl)cyclobutane exhibit significant binding affinities to opioid receptors. This property is crucial for developing pain management therapies and could lead to new analgesic drugs with reduced side effects compared to traditional opioids .

Synthetic Applications

1. Organic Synthesis:

The compound's unique structure allows it to act as a chiral auxiliary in asymmetric synthesis. Its ability to form stable intermediates makes it an excellent candidate for synthesizing complex organic molecules .

2. Ligand Development:

The use of 1,1-bis(aminomethyl)cyclobutane as a ligand in coordination chemistry has been explored. Its coordination with transition metals can lead to the formation of metal complexes that are useful in catalysis and material science .

Case Studies

Mechanism of Action

The mechanism of action of 1,1-Bis(aminomethyl)cyclobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and dihydrochloride salts, highlighting differences in molecular composition, functional groups, and applications:

Key Structural and Functional Differences

Cyclobutane Core Modifications

- Target Compound vs. In contrast, the analog in has only one aminomethyl group and a secondary amine, limiting its reactivity .

- Sulfonamide Derivative (CAS 2126162-91-0) : The sulfonamide group introduces hydrogen-bonding capacity and acidity (pKa ~10–11), which may influence pharmacokinetics compared to the target’s amine-dominated properties .

Dihydrochloride Salts in Drug Development

- Octenidine Dihydrochloride : Unlike the cyclobutane-based target, octenidine’s bis-pyridinium structure and long alkyl chain enable membrane disruption, making it effective against pathogens. This highlights how dihydrochloride salts can serve divergent purposes based on core structure .

- Safety Considerations: Benzidine-based dihydrochlorides (e.g., CAS 531-85-1) are carcinogenic, whereas cyclobutane derivatives like the target compound may offer safer profiles due to reduced aromaticity and metabolic stability .

Research Findings and Implications

- Solubility and Bioavailability : The dihydrochloride form of the target compound likely surpasses neutral analogs in aqueous solubility, critical for drug delivery. For instance, octenidine’s dihydrochloride form achieves >50 mg/mL solubility, enabling topical formulations .

- Thermodynamic Stability: Cyclobutane rings introduce strain, but computational studies suggest bis-aminomethyl groups may mitigate this via intramolecular hydrogen bonding, enhancing stability compared to monosubstituted analogs .

- Toxicity Profiles: Cyclobutane derivatives generally exhibit lower genotoxicity than benzidine-based dihydrochlorides, positioning them as safer candidates for therapeutic development .

Biological Activity

1,1-Bis(aminomethyl)cyclobutane dihydrochloride (CAS No. 104889-94-3) is a compound of interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a cyclobutane ring with two aminomethyl groups, suggests potential for diverse biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by case studies and research findings.

The synthesis of this compound typically involves the reaction of cyclobutane with formaldehyde and ammonia under controlled conditions. This process yields high purity and yield through advanced techniques such as continuous flow reactors. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl groups facilitate binding to these targets, modulating their activity and triggering specific biochemical pathways. This mechanism is crucial for its potential applications in drug development and enzyme studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific bacterial strains.

- Neuroprotective Effects : Some investigations have indicated that the compound may exhibit neuroprotective properties.

Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Study :

-

Antimicrobial Assay :

- In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus, indicating its potential use in treating infections.

- Neuroprotection Research :

Future Directions

The unique structure and promising biological activities of this compound present numerous avenues for future research:

- Pharmacological Studies : Further exploration into the pharmacokinetics and pharmacodynamics of this compound is essential to understand its full therapeutic potential.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into its applications in drug design.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability could lead to practical applications in clinical settings.

Q & A

Q. How do salt forms (e.g., dihydrochloride vs. free base) impact pharmacokinetic parameters in preclinical studies?

- Experimental Design :

- Solubility vs. Permeability : Use parallel artificial membrane permeability assay (PAMPA) to compare salt vs. free base.

- Pharmacokinetic Profiling : Administer equimolar doses in rodent models; measure plasma/tissue concentrations via LC-MS/MS.

- Key Finding : Dihydrochloride salts often show higher aqueous solubility but lower BBB penetration due to increased polarity .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.